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molecular formula C18H16N2O B8663984 N'-Methyl-N-naphthalen-1-yl-N-phenylurea CAS No. 116311-29-6

N'-Methyl-N-naphthalen-1-yl-N-phenylurea

Cat. No. B8663984
M. Wt: 276.3 g/mol
InChI Key: BOAMNRJABLNRBO-UHFFFAOYSA-N
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Patent
US04820871

Procedure details

0.5 mole of α-naphthyl-phenylamine was taken together with 0.53 mole of methyl isocyanate and 0.6 g of di-n-butyl phosphate in 150 ml of toluene. The mixture was warmed at 100° C. for 24 hours, with stirring, and then cooled to 10° C. After the product had been filtered off, washed with 150 ml of cold toluene and dried, 0.4 mole of N-methyl-N'-phenyl-N'-α-naphthyl-urea was obtained. Melting point: 146° C./yield: 80% of theory,
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
0.53 mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
0.6 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([NH:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.[CH3:18][N:19]=[C:20]=[O:21]>C1(C)C=CC=CC=1.P([O-])(OCCCC)(OCCCC)=O>[CH3:18][NH:19][C:20]([N:11]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[C:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1)=[O:21]

Inputs

Step One
Name
Quantity
0.5 mol
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)NC1=CC=CC=C1
Step Two
Name
Quantity
0.53 mol
Type
reactant
Smiles
CN=C=O
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
0.6 g
Type
catalyst
Smiles
P(=O)(OCCCC)(OCCCC)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 10° C
FILTRATION
Type
FILTRATION
Details
After the product had been filtered off
WASH
Type
WASH
Details
washed with 150 ml of cold toluene
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CNC(=O)N(C1=CC=CC2=CC=CC=C12)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.4 mol
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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